molecular formula C24H20N2O7 B2532114 methyl 4-(4-hydroxy-3-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate CAS No. 618876-19-0

methyl 4-(4-hydroxy-3-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate

Cat. No.: B2532114
CAS No.: 618876-19-0
M. Wt: 448.431
InChI Key: VHPFJRJCFFRMJJ-UHFFFAOYSA-N
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Description

Methyl 4-(4-hydroxy-3-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate is a heterocyclic compound featuring a 2,5-dihydro-1H-pyrrol-5-one core substituted with a 4-methoxybenzoyl group, a 5-methylisoxazole ring, and a methyl benzoate ester. Such hybrid architectures are often explored for bioactive properties, particularly antimicrobial and anti-inflammatory activities, as seen in structurally related pyrazole and pyrrolone derivatives .

Synthetic routes for analogous compounds typically involve nucleophilic acyl substitution or condensation reactions. For instance, benzoyl chloride derivatives are reacted with heterocyclic precursors under basic conditions (e.g., calcium hydroxide in dioxane) to install acyl groups, as demonstrated in the synthesis of pyrazolone derivatives . The target compound’s stereoelectronic profile, analyzed via tools like Multiwfn, would reveal electron density distributions critical for noncovalent interactions (e.g., hydrogen bonding, π-π stacking) .

Properties

IUPAC Name

methyl 4-[(3E)-3-[hydroxy-(4-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O7/c1-13-12-18(25-33-13)26-20(14-4-6-16(7-5-14)24(30)32-3)19(22(28)23(26)29)21(27)15-8-10-17(31-2)11-9-15/h4-12,20,27H,1-3H3/b21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVDBZIIJZCRKU-XUTLUUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)OC)O)C(=O)C2=O)C4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C2=O)C4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of methyl 4-(4-hydroxy-3-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate, we compare it with three analogs (Table 1):

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name Core Structure Key Substituents Biological Activity Solubility (LogP)* Key Interactions
This compound (Target) 2,5-dihydro-1H-pyrrol-5-one 4-methoxybenzoyl, 5-methylisoxazole, methyl benzoate Potential antimicrobial (inferred) ~3.2 (estimated) Hydrogen bonding (hydroxyl, ester), π-π (aromatic rings)
4-(4-Chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate Pyrazole 4-chlorobenzoyl, phenyl Antibacterial 4.1 Halogen bonding (Cl), hydrophobic interactions
5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one benzoyl derivative Pyrazolone Benzoyl, phenyl Not reported 2.8 Hydrogen bonding (carbonyl), van der Waals
3-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione Maleimide 4-methoxyphenyl Anticancer (hypothetical) 1.9 Covalent binding (maleimide-SH), dipole-dipole

*LogP values estimated via fragment-based methods.

Structural and Electronic Differences

  • Core Heterocycle: The target compound’s 2,5-dihydro-1H-pyrrol-5-one core differs from pyrazole (e.g., ) or pyrazolone (e.g., ) scaffolds. The dihydropyrrolone ring introduces partial saturation, altering conformational flexibility and electron density compared to fully aromatic systems.
  • Substituent Effects: The 4-methoxybenzoyl group in the target compound is electron-rich due to the methoxy substituent, contrasting with the electron-withdrawing 4-chlorobenzoyl group in .
  • Solubility : The methyl benzoate ester in the target compound enhances solubility in lipid membranes (estimated LogP ~3.2) compared to the more lipophilic 4-chlorobenzoyl derivative (LogP 4.1) .

Bioactivity Trends

  • Antibacterial Activity : The 4-chlorobenzoyl pyrazole derivative exhibits confirmed antibacterial activity, likely due to halogen-bonding interactions between the chloro group and bacterial enzyme residues. The target compound’s methoxy group may reduce such interactions but could improve selectivity by avoiding off-target binding.
  • Hydrogen Bonding: The hydroxyl group in the target compound enables stronger hydrogen bonding compared to the non-hydroxylated pyrazolone derivative , which may enhance binding to targets like kinases or proteases.

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